molecular formula C10H15N3O3 B2410226 N-(2,4-DIMETHOXYPYRIMIDIN-5-YL)-2-METHYLPROPANAMIDE CAS No. 1797974-54-9

N-(2,4-DIMETHOXYPYRIMIDIN-5-YL)-2-METHYLPROPANAMIDE

Cat. No.: B2410226
CAS No.: 1797974-54-9
M. Wt: 225.248
InChI Key: SZRRXVMXCZCPMV-UHFFFAOYSA-N
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Description

N-(2,4-DIMETHOXYPYRIMIDIN-5-YL)-2-METHYLPROPANAMIDE is a chemical compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with two methoxy groups at the 2 and 4 positions and an isobutyramide group at the 5 position. Pyrimidine derivatives are known for their wide range of applications in medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIMETHOXYPYRIMIDIN-5-YL)-2-METHYLPROPANAMIDE typically involves the reaction of 2,4-dimethoxypyrimidine with isobutyryl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for reagent addition and product isolation can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIMETHOXYPYRIMIDIN-5-YL)-2-METHYLPROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups such as halogens or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).

Major Products Formed

    Oxidation: Formation of 2,4-dimethoxypyrimidine-5-carboxylic acid.

    Reduction: Formation of 2,4-dimethoxydihydropyrimidine.

    Substitution: Formation of 2,4-dihalopyrimidine derivatives.

Scientific Research Applications

N-(2,4-DIMETHOXYPYRIMIDIN-5-YL)-2-METHYLPROPANAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-DIMETHOXYPYRIMIDIN-5-YL)-2-METHYLPROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dimethoxypyrimidine: Lacks the isobutyramide group but shares the pyrimidine core structure.

    N-(2,4-dimethoxypyrimidin-5-yl)isonicotinamide: Similar structure with an isonicotinamide group instead of isobutyramide.

    2,4-Dimethoxypyrimidin-5-yl)boronic acid: Contains a boronic acid group instead of isobutyramide.

Uniqueness

N-(2,4-DIMETHOXYPYRIMIDIN-5-YL)-2-METHYLPROPANAMIDE is unique due to the presence of the isobutyramide group, which imparts specific chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from other pyrimidine derivatives.

Properties

IUPAC Name

N-(2,4-dimethoxypyrimidin-5-yl)-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c1-6(2)8(14)12-7-5-11-10(16-4)13-9(7)15-3/h5-6H,1-4H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZRRXVMXCZCPMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CN=C(N=C1OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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